

4-(4-Methoxyphenyl)cyclohexanone CAS number 5309-16-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)cyclohexanone

Cat. No.: B1589243

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Methoxyphenyl)cyclohexanone** (CAS: 5309-16-0)

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by its structural motifs and the reactive handles it presents. **4-(4-Methoxyphenyl)cyclohexanone** is a compound of significant interest, embodying a unique convergence of two key pharmacophores: the cyclohexanone ring, a prevalent scaffold in natural products and pharmaceuticals, and the 4-methoxyphenyl (p-anisyl) group, a common modulator of biological activity and metabolic stability.

This guide provides a comprehensive technical overview of **4-(4-Methoxyphenyl)cyclohexanone**, moving beyond a simple recitation of data. It aims to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative references. The methodologies described are designed to be self-validating, providing researchers with the causal understanding needed to adapt and innovate.

Compound Identification and Molecular Profile

4-(4-Methoxyphenyl)cyclohexanone is a disubstituted cyclohexanone derivative. The molecule's architecture, featuring a ketone functionality and an ether-linked aromatic ring,

makes it a versatile precursor for more complex molecular targets.

Key Identifiers

Property	Value	Reference
CAS Number	5309-16-0	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[2][3][5]
Molecular Weight	204.26 g/mol	[2][3][6]
IUPAC Name	4-(4-methoxyphenyl)cyclohexan-1-one	[1][2]
Common Synonyms	4-p-anisylcyclohexanone	
Purity (Typical)	≥97%	[3]

Molecular Structure

The structure combines a saturated six-membered carbocyclic ring with a ketone group and a para-substituted aromatic ring.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound via oxidation.

Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

- **Reaction Setup:** To a solution of 4-(4-methoxyphenyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq) portion-wise at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the oxidant byproducts, washing the pad with additional ether.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure **4-(4-methoxyphenyl)cyclohexanone**.
- **Characterization:** Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Analytical Characterization Profile

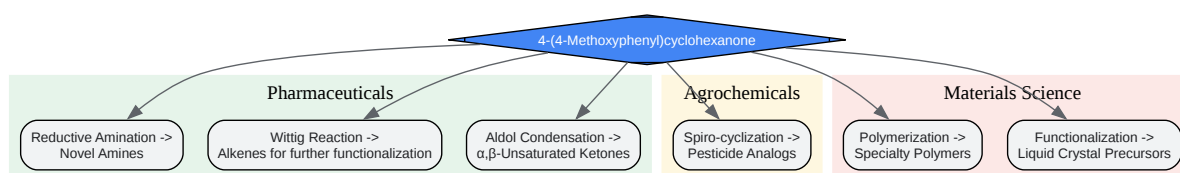
Structural elucidation and purity confirmation are paramount. The following data represent the expected analytical profile for **4-(4-methoxyphenyl)cyclohexanone**.

Technique	Expected Characteristics
¹ H NMR	- Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. - Methoxy Protons: A singlet around δ 3.8 ppm (3H). - Cyclohexanone Protons: A series of multiplets in the δ 1.8-3.0 ppm range. The proton at the C4 position (methine) will be deshielded.
¹³ C NMR	- Carbonyl Carbon: A peak in the δ 208-212 ppm region. - Aromatic Carbons: Peaks between δ 114-160 ppm, with the ether-linked carbon being the most downfield. - Methoxy Carbon: A peak around δ 55 ppm. - Aliphatic Carbons: Peaks in the δ 25-50 ppm range.
IR (Infrared)	- C=O Stretch (Ketone): A strong, sharp absorption band around 1710-1715 cm ⁻¹ . [7][8]- C-O-C Stretch (Ether): An absorption band around 1250 cm ⁻¹ (asymmetric) and 1030 cm ⁻¹ (symmetric). - Aromatic C=C Stretch: Peaks in the 1600-1450 cm ⁻¹ region. - sp ³ C-H Stretch: Absorptions just below 3000 cm ⁻¹ .
Mass Spec (EI)	- Molecular Ion (M ⁺): A peak at m/z = 204. - Key Fragments: Expect fragmentation patterns involving loss of the methoxy group (-OCH ₃), cleavage of the cyclohexanone ring, and formation of a stable methoxyphenyl cation. [5][9]

Applications in Research and Drug Development

The true utility of **4-(4-methoxyphenyl)cyclohexanone** lies in its potential as a versatile intermediate. Its bifunctional nature allows for selective modification at either the ketone or the aromatic ring.

- **Core Scaffold for Bioactive Molecules:** The cyclohexanone ring is a privileged scaffold. Modifications such as reductive amination, Wittig reactions, or aldol condensations at the ketone can generate diverse libraries of compounds for screening in drug discovery programs. [10]2. **Intermediate for Agrochemicals:** Similar structures, such as 4-methoxycyclohexanone, are vital intermediates in the synthesis of modern pesticides like spirotetramat. [11][12]This highlights the potential of the title compound in developing novel agrochemicals.
- **Precursor for Materials Science:** The rigid cyclohexyl core linked to an aromatic system is a structural motif found in liquid crystal materials. [11]Further functionalization could lead to novel materials with specific optical or electronic properties.



[Click to download full resolution via product page](#)

Caption: Potential synthetic applications stemming from the core molecule.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS). [1]

GHS Hazard Classification

Pictogram	GHS Code	Hazard Statement	Reference
		H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield. [\[1\]](#) - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). [\[1\]](#) - Skin and Body Protection: Wear a lab coat. Remove and wash contaminated clothing before reuse.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [\[1\]](#)

Emergency Measures

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [\[1\]](#)- If on Skin: Wash with plenty of water and soap. If irritation occurs, seek medical attention. [\[1\]](#)- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell. [\[1\]](#)- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [\[1\]](#)

Storage

- Store in a cool, dry, well-ventilated place.

- Keep the container tightly closed. [1]- Store locked up. [1]

References

- PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-**4-(4-methoxyphenyl)cyclohexanone**.
- ALFA CHEMICAL. (n.d.). Good Price CAS 5309-16-0 | **4-(4-methoxyphenyl)cyclohexanone** for Sale.
- Mol-Instincts. (n.d.). **4-(4-methoxyphenyl)cyclohexanone**.
- Quick Company. (n.d.). A Process For The Synthesis Of 4-Methoxycyclohexanone.
- LookChem. (n.d.). **4-(4-Methoxyphenyl)cyclohexanone**.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidencyclohexanone derivatives....
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- PubChem. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **4-(4-methoxyphenyl)cyclohexanone** (C13H16O2).
- Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanone.
- SpectraBase. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone.
- 960 Chemical Network. (n.d.). Cas no 7355-84-2 (4-(3-Methoxyphenyl)-3-hexanone).
- DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- The Analytical Scientist. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
- mzCloud. (n.d.). 4-Methoxyacetophenone.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 4-(4-methoxyphenyl)cyclohexanone | 5309-16-0 [chemicalbook.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - 4-(4-methoxyphenyl)cyclohexanone (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 6. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbino.com [nbino.com]
- 11. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 12. CN105152884A - Preparation method of 4-methoxycyclohexanone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-(4-Methoxyphenyl)cyclohexanone CAS number 5309-16-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589243#4-4-methoxyphenyl-cyclohexanone-cas-number-5309-16-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com